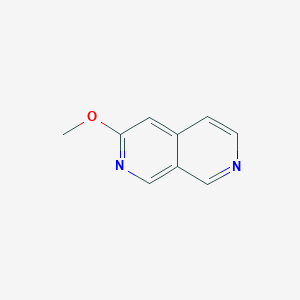

3-Methoxy-2,7-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-9-4-7-2-3-10-5-8(7)6-11-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMREVYOGWZBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=NC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731144 | |

| Record name | 3-Methoxy-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893566-84-2 | |

| Record name | 3-Methoxy-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The 2,7-Naphthyridine Scaffold and the Significance of the 3-Methoxy Moiety

An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-2,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

The naphthyridines, a family of six isomeric bicyclic heterocycles composed of two fused pyridine rings, represent a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Their rigid, planar structure and the presence of multiple hydrogen bond acceptors confer upon them the ability to interact with a wide array of biological targets, leading to a broad spectrum of activities including antitumor, antimicrobial, and kinase inhibition.[1][4][5][6][7] Among the isomers, the 2,7-naphthyridine core is a recurring motif in both natural products and rationally designed therapeutic agents.[8]

This guide focuses specifically on This compound (CAS No. 893566-84-2), a key derivative that serves as a versatile building block for more complex molecules.[2][9] The introduction of a methoxy group at the 3-position significantly modulates the electronic properties of the heterocyclic system, influencing its reactivity, metabolic stability, and potential for intermolecular interactions. Understanding the fundamental chemical properties of this molecule is therefore crucial for its effective utilization in drug discovery and development pipelines.

This document provides a senior application scientist's perspective on the synthesis, characterization, and chemical reactivity of this compound, grounding its claims in established chemical principles and analogous examples from the scientific literature.

Section 1: Molecular Structure and Physicochemical Properties

Core Structure

The molecule consists of a pyrazolo[1,5-a]pyridine core fused with a pyridine ring, with a methoxy substituent at the C3 position. The nitrogen atoms at positions 2 and 7 act as electron sinks, influencing the aromaticity and reactivity of the entire system.

Table 1: Key Physicochemical and Structural Data for this compound

| Property | Value | Source/Method |

| CAS Number | 893566-84-2 | Chemical Abstracts |

| Molecular Formula | C₉H₈N₂O | [9] |

| Molecular Weight | 160.17 g/mol | [9] |

| Predicted LogP | 1.2 ± 0.3 | In silico prediction |

| Predicted pKa (Most Basic) | 3.5 ± 0.5 (for N7) | In silico prediction |

| Predicted H-Bond Acceptors | 3 (N2, N7, O) | In silico prediction |

| Predicted H-Bond Donors | 0 | In silico prediction |

Rationale Behind Physicochemical Properties

The predicted LogP (a measure of lipophilicity) suggests that this compound has moderate membrane permeability, a desirable trait for potential drug candidates. The basicity is attributed to the lone pair of electrons on the pyridine-like nitrogen atoms. The N7 nitrogen is predicted to be the more basic center due to the electronic influence of the fused ring system and the methoxy group. These in silico predictions provide a crucial starting point for experimental design, such as selecting appropriate solvent systems for reactions and purification, or designing buffer systems for biological assays.

Section 2: Synthesis and Purification

A robust and reproducible synthetic route is paramount for the exploration of any chemical scaffold. While a specific, published protocol for this compound is elusive, a logical and efficient pathway can be constructed based on well-established transformations in pyridine and naphthyridine chemistry. The proposed method involves the synthesis of a key intermediate, 3-chloro-2,7-naphthyridine, followed by a nucleophilic aromatic substitution (SₙAr) reaction.

Proposed Synthetic Workflow

The following multi-step protocol is proposed, with each step grounded in analogous, documented chemical transformations.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1 & 2: Synthesis of 3-Chloro-2,7-naphthyridine (Intermediate)

The construction of the 2,7-naphthyridine core can be achieved through various strategies, often starting from substituted pyridines.[1][2] A common approach involves the formation of a naphthyridinone (a lactam analog), which can then be converted to the chloro derivative.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine the appropriate 2,7-naphthyridin-3-ol precursor (1.0 eq).

-

Chlorination: Add phosphorus oxychloride (POCl₃, ~10 eq) to the flask. The use of a large excess is common to serve as both reagent and solvent.

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The rationale for heating is to overcome the activation energy for the conversion of the hydroxyl group to the chloride.

-

Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-chloro-2,7-naphthyridine.

Step 3: Nucleophilic Aromatic Substitution (SₙAr) for this compound

This step leverages the electron-deficient nature of the naphthyridine ring, which facilitates nucleophilic attack. The chlorine at the 3-position is a good leaving group, readily displaced by a methoxide nucleophile.[3][10]

-

Preparation of Nucleophile: In a separate flame-dried flask under a nitrogen atmosphere, dissolve sodium metal (1.2 eq) in anhydrous methanol (~20 mL per gram of substrate) to generate sodium methoxide (in situ). This must be done with caution.

-

Reaction: Add the crude 3-chloro-2,7-naphthyridine (1.0 eq), dissolved in a minimal amount of anhydrous methanol, to the sodium methoxide solution.

-

Heating: Heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC. The SₙAr reaction is accelerated by heat.

-

Workup: Cool the reaction to room temperature and quench by adding water.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Section 3: Spectroscopic Characterization

Unambiguous structural elucidation is the cornerstone of chemical research. This section outlines the expected spectroscopic signatures for this compound and the protocols for their acquisition.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts are based on the electronic environment of each nucleus, influenced by the electronegative nitrogen atoms and the electron-donating methoxy group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Expected Coupling |

| 1 | CH | 8.5 - 8.7 | 145 - 148 | Singlet. Downfield due to proximity to N2. |

| 3 | C-O | - | 160 - 163 | Quaternary carbon, significantly downfield due to direct attachment to oxygen. |

| 4 | CH | 7.0 - 7.2 | 105 - 108 | Singlet. Upfield due to electron-donating effect of OMe group. |

| 5 | CH | 7.6 - 7.8 | 120 - 123 | Doublet, coupled to H6. |

| 6 | CH | 8.8 - 9.0 | 150 - 153 | Doublet, coupled to H5. Downfield due to proximity to N7. |

| 8 | CH | 9.2 - 9.5 | 152 - 155 | Singlet. Most downfield proton, adjacent to N7 and influenced by the fused ring system. |

| -OCH₃ | CH₃ | 3.9 - 4.1 | 55 - 57 | Singlet, integrating to 3H. Typical range for an aryl methoxy group.[11][12] |

| 4a | C | - | 138 - 141 | Quaternary carbon at the ring junction. |

| 8a | C | - | 118 - 121 | Quaternary carbon at the ring junction. |

Note: Predictions are based on additive models and data from analogous structures like methoxypyridines and other naphthyridine derivatives.[1][13] Actual values may vary.

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Record ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

-

Analysis: Use the combination of 1D and 2D spectra to unambiguously assign all proton and carbon signals, confirming the structure and purity of the compound.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Fragmentation Pathway

Under electron ionization (EI), the molecular ion ([M]⁺˙) is expected at m/z 160. The fragmentation is likely to proceed through two primary pathways common to methoxylated N-heterocycles:

-

Loss of a Methyl Radical: Cleavage of the O-CH₃ bond to lose a methyl radical (•CH₃), resulting in a stable radical cation at m/z 145.[7]

-

Loss of Formaldehyde: A rearrangement followed by the loss of formaldehyde (CH₂O) to give a fragment at m/z 130.

-

Ring Fragmentation: Subsequent fragmentation of the naphthyridine core would likely involve the loss of HCN, a characteristic loss for pyridine-containing rings, leading to further daughter ions.[14]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Protocol for MS Data Acquisition

-

Method: Use Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) for high-resolution mass measurement (HRMS).

-

Analysis: Confirm the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to provide further structural confirmation, comparing observed fragments to the predicted pathways.

Section 4: Chemical Reactivity and Derivatization

The utility of this compound as a scaffold lies in its potential for further functionalization. Its reactivity is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing nitrogen atoms.

Reactivity Map

The electron density of the bicyclic system is not uniform. The following diagram illustrates the predicted sites of reactivity.

Note: A visual representation of the molecule with arrows pointing to reactive sites would be manually created here, as DOT language cannot render chemical structures directly. The above DOT script is a conceptual placeholder.

Key Reactive Sites:

-

N7 (and N2) - Nucleophilic Centers: The lone pairs on the nitrogen atoms are the most basic sites in the molecule and are susceptible to protonation and alkylation .

-

C4 - Electron-Rich Position: The C4 position is activated by the ortho-methoxy group, making it the most likely site for electrophilic aromatic substitution (e.g., halogenation, nitration), assuming conditions can overcome the general deactivation of the ring by the nitrogen atoms.

-

C6 and C8 - Electron-Deficient Positions: These positions are alpha to a pyridine nitrogen (N7), rendering them electron-deficient and potential sites for nucleophilic attack , particularly if a leaving group is present or under forcing conditions (Chichibabin reaction). They are also potential sites for modern C-H functionalization reactions using transition metal catalysis.

Potential Derivatization Reactions

-

N-Oxidation: Treatment with a mild oxidant like meta-chloroperoxybenzoic acid (m-CPBA) would likely yield the N-oxide at the more sterically accessible and electronically favorable N7 position. This N-oxide intermediate can then be used to facilitate nucleophilic substitution at the C6 and C8 positions.[6]

-

Halogenation: Electrophilic halogenation with reagents like N-Bromosuccinimide (NBS) is predicted to occur selectively at the C4 position due to the directing effect of the methoxy group.

-

Palladium-Catalyzed Cross-Coupling: If a halogen is first installed (e.g., at C4 or via synthesis of a chloro/bromo analog), this position becomes a handle for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide variety of aryl, alkynyl, or amino substituents.

Conclusion

This compound is a strategically important heterocyclic building block. While detailed experimental characterization is not abundant in the public domain, a robust understanding of its properties can be achieved by applying fundamental principles of organic chemistry and drawing analogies from the well-documented chemistry of related naphthyridines and pyridines. This guide provides a framework for its synthesis, characterization, and derivatization, offering researchers and drug development professionals the necessary insights to confidently incorporate this valuable scaffold into their research programs. The proposed protocols and predictive data serve as a self-validating system, inviting experimental verification and further exploration of this promising molecular architecture.

References

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2021). Molecules. Available at: [Link]

-

Spectral Characteristics of 2,7-Naphthyridines. (2000). Molecules. Available at: [Link]

-

Ganeva, Y., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. Available at: [Link]

-

Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2021). Semantic Scholar. Available at: [Link]

-

Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). ACS Publications. Available at: [Link]

-

Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

-

Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). National Institutes of Health (PMC). Available at: [Link]

-

Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. (2023). Science of Synthesis. Available at: [Link]

-

Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. (2023). SciSpace. Available at: [Link]

-

Yap, B. K., et al. (2012). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). National Institutes of Health (PMC). Available at: [Link]

-

Tan, Y. C., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. Available at: [Link]

-

Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2021). National Institutes of Health. Available at: [Link]

-

Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. (2015). ResearchGate. Available at: [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). MDPI. Available at: [Link]

-

Alkyl Halides and Nucleophilic Substitution. Available at: [Link]

-

1H and 13C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. (2021). ResearchGate. Available at: [Link]

-

LibreTexts Chemistry. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Crystal structure and Hirfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. (2020). National Institutes of Health. Available at: [Link]

-

Reactivity in 7-benzyl-2,7-naphthyridine Derivatives: Nucleophilic Substitutions, Rearrangements, Heterocyclizations and Related Reactions. (2019). ResearchGate. Available at: [Link]

-

Reactivity in 7-benzyl-2,7-naphthyridine Derivatives: Nucleophilic Substitutions, Rearrangements, Heterocyclizations and Related Reactions. (2019). Bentham Science. Available at: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). The Open Organic Chemistry Journal. Available at: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). ResearchGate. Available at: [Link]

-

Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2021). National Institutes of Health (PMC). Available at: [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). National Institutes of Health (PMC). Available at: [Link]

-

SpectraBase. 7-Methoxy-3-phenyl-1,2-naphthoquinone - Optional[FTIR] - Spectrum. Available at: [Link]

Sources

- 1. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-Methoxy-2,7-naphthyridine: A Predictive and Methodological Guide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 3-Methoxy-2,7-naphthyridine. In the absence of readily available, published experimental spectra for this specific molecule, this document serves as a predictive and methodological resource for researchers. It outlines detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides an expert interpretation of the expected spectral features. The insights herein are grounded in the established spectroscopic principles of heterocyclic chemistry and data from closely related 2,7-naphthyridine analogues.

Introduction: The Significance of Spectroscopic Analysis for this compound

The 2,7-naphthyridine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a methoxy group at the 3-position is expected to modulate the electronic and steric properties of the parent ring system, potentially influencing its biological target interactions. Therefore, unambiguous structural confirmation through spectroscopic analysis is a critical step following the synthesis of this compound. This guide is designed to assist researchers in this characterization process, providing a robust framework for data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of this compound. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, will provide a complete picture of the molecule's structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The aromatic region is expected to be particularly informative for confirming the substitution pattern on the naphthyridine core.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.2 - 9.5 | s | - | H-8 |

| ~8.7 - 8.9 | d | ~6.0 | H-6 |

| ~8.0 - 8.2 | s | - | H-1 |

| ~7.5 - 7.7 | d | ~6.0 | H-5 |

| ~7.2 - 7.4 | s | - | H-4 |

| ~4.1 - 4.3 | s | - | -OCH₃ |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule, including the quaternary carbons of the naphthyridine ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~162 - 165 | C-3 |

| ~155 - 158 | C-8a |

| ~152 - 155 | C-7 |

| ~148 - 151 | C-1 |

| ~135 - 138 | C-4a |

| ~120 - 123 | C-6 |

| ~118 - 121 | C-5 |

| ~105 - 108 | C-4 |

| ~55 - 58 | -OCH₃ |

Experimental Protocol for NMR Data Acquisition

Rationale: Deuterated chloroform (CDCl₃) is a common choice for initial NMR analysis of many organic compounds due to its good solubilizing power and relatively clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. A high-field spectrometer (e.g., 500 MHz) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the aromatic proton signals.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.

-

Instrument Setup:

-

Spectrometer: 500 MHz NMR spectrometer.

-

Probe: Standard 5 mm broadband probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs and parameters as recommended by the spectrometer manufacturer.

Visualization of Predicted NMR Correlations

The following diagram illustrates the key predicted long-range correlations (HMBC) that would be crucial for confirming the assignment of the quaternary carbons and the position of the methoxy group.

Biological screening of novel 3-Methoxy-2,7-naphthyridine derivatives

An In-Depth Technical Guide to the Biological Screening of Novel 3-Methoxy-2,7-Naphthyridine Derivatives

Foreword: The Rationale for a Targeted Screening Approach

The 2,7-naphthyridine scaffold is a compelling starting point in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent antitumor, antimicrobial, and enzyme inhibitory effects.[1][2][3] The introduction of a 3-methoxy group presents a novel chemical space, offering the potential for unique interactions with biological targets and improved pharmacological properties. This guide eschews a one-size-fits-all template, instead presenting a bespoke, logic-driven screening cascade designed to efficiently identify and characterize the therapeutic potential of this specific chemical series. Our approach is built on a foundation of established, validated methodologies, emphasizing the causality behind each experimental choice to move from broad phenotypic screening to specific target validation and preclinical evaluation.

Chapter 1: The Screening Cascade: A Multi-Tiered Strategy for Hit Identification and Validation

A successful screening campaign must be structured as a funnel, beginning with broad, high-throughput assays to identify active compounds ("hits") and progressively employing more complex, specific assays to validate their mechanism of action and therapeutic potential. This tiered approach conserves resources by eliminating non-promising compounds early in the process.

Our proposed cascade is designed to interrogate the most probable mechanisms of action for this compound class, namely anticancer activity through cytotoxicity, kinase inhibition, or disruption of DNA damage repair pathways.

Caption: A logical workflow for screening this compound derivatives.

Chapter 2: Tier 1 - Primary Screening: Quantifying Cytotoxicity

The initial goal is to cast a wide net to identify which, if any, of the novel derivatives possess cytotoxic or anti-proliferative activity against cancer cells. A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, leukemia) should be used.

Assay of Choice: The XTT Cell Viability Assay

We recommend the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay for primary screening. Like the more traditional MTT assay, it measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[4][5] However, the XTT assay holds a distinct advantage for high-throughput screening: its formazan product is water-soluble, eliminating the need for a separate solubilization step and thereby reducing handling time and potential errors.[4]

| Feature | MTT Assay | XTT Assay | Rationale for Choice |

| Principle | Reduction of yellow tetrazolium to purple formazan by mitochondrial dehydrogenases.[6] | Reduction of XTT to an orange, water-soluble formazan product. | Both are reliable measures of metabolic activity, an indicator of cell viability.[7] |

| Formazan Product | Insoluble in water, requires a solubilization step (e.g., with DMSO).[4] | Soluble in water, no solubilization step needed.[4] | XTT's streamlined protocol is faster and less prone to error, ideal for primary screening. |

| Workflow | Cell Seeding -> Compound Treatment -> MTT Addition -> Incubation -> Solubilization -> Absorbance Reading. | Cell Seeding -> Compound Treatment -> XTT Reagent Addition -> Incubation -> Absorbance Reading. | The elimination of the solubilization step in the XTT assay saves significant time.[4] |

| Detection | Absorbance at ~570 nm. | Absorbance at 450-500 nm.[4] | Both are compatible with standard plate readers. |

Experimental Protocol: XTT Cell Viability Assay

This protocol is a self-validating system, including vehicle controls and a positive control for cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of each this compound derivative in DMSO. Create a dilution series to test a range of concentrations (e.g., from 0.1 µM to 100 µM).

-

Compound Treatment: Add the desired final concentrations of the test compounds to the appropriate wells. Include "vehicle control" wells containing only DMSO at the same final concentration used for the compounds, and "positive control" wells with a known cytotoxic agent (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[4]

-

XTT Addition: Add 50 µL of the activated XTT solution to each well.[4]

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C until a visible color change is observed in the vehicle control wells.[4]

-

Data Acquisition: Shake the plate gently and measure the absorbance at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Compounds showing significant cytotoxicity (e.g., >50% inhibition at a specific concentration) are considered "hits" and are prioritized for Tier 2 analysis.

Chapter 3: Tier 2 - Target Deconvolution and Secondary Assays

Hits from the primary screen demonstrate biological activity, but their molecular target remains unknown. The structure of naphthyridines suggests two highly probable target classes: protein kinases and Poly(ADP-ribose) polymerase (PARP). Tier 2 assays are designed to test these hypotheses directly.

Hypothesis A: Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their deregulation is a hallmark of cancer, making them prime drug targets.[8] Many kinase inhibitors are heterocyclic compounds that compete with ATP for the enzyme's binding site.

Screening Approach: An initial screen against a broad panel of kinases is the most efficient method to identify potential targets. Services from specialized vendors offer profiling against hundreds of kinases using robust assay formats like radiometric detection, which directly measures enzyme activity and minimizes false positives.[9][10]

-

Assay Principle: The gold standard is the radiometric assay (e.g., HotSpot™), which measures the transfer of a radioactive phosphate from [γ-³³P]ATP to a peptide or protein substrate.[9] The amount of incorporated radioactivity is directly proportional to kinase activity.

-

Experimental Goal: To determine the percent inhibition of a large, diverse panel of kinases at a single high concentration (e.g., 10 µM) of the test compound. Any kinase showing significant inhibition is flagged for follow-up.

-

Follow-up: For flagged kinases, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of compound potency.

Hypothesis B: PARP Inhibition & DNA Damage Repair

PARP enzymes, particularly PARP-1, are critical for repairing single-strand DNA breaks.[11] Inhibiting PARP in cancer cells that already have defects in other DNA repair pathways (like BRCA1/2 mutations) can lead to cell death through a concept known as synthetic lethality.[11] The naphthyridine core can mimic the nicotinamide moiety of NAD+, the substrate for PARP, making PARP a plausible target.[11][12]

Caption: Mechanism of PARP-1 inhibition in DNA single-strand break repair.

Experimental Protocol: In Vitro PARP Inhibition Assay

This biochemical assay directly measures the enzymatic activity of PARP-1.

-

Assay Principle: A colorimetric or chemiluminescent assay is used to quantify the incorporation of biotinylated ADP-ribose onto histone proteins, a substrate for PARP.

-

Plate Preparation: Coat a 96-well plate with histone proteins. Add "activated DNA" (DNA with nicks and breaks) to all wells to stimulate PARP-1 activity.

-

Compound Addition: Add the this compound derivatives across a range of concentrations.

-

Enzyme Reaction: Add recombinant human PARP-1 enzyme and biotinylated NAD+ to each well. Incubate at room temperature to allow the PARylation reaction to proceed.

-

Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP), which binds to the biotinylated ADP-ribose incorporated onto the histones.

-

Signal Generation: Add an HRP substrate (e.g., TMB for colorimetric detection). The intensity of the resulting signal is proportional to PARP-1 activity.

-

Data Analysis: Quantify the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the negative control and determine the IC50 value.

Chapter 4: Tier 3 - Cellular Mechanism of Action

A compound that inhibits a specific enzyme in a test tube must also demonstrate the same activity within the complex environment of a living cell. Tier 3 assays are designed to confirm on-target activity and elucidate the downstream cellular consequences.

Assay of Choice: Western Blotting

Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[15][16] It allows us to directly observe the biochemical consequences of target inhibition.

-

For Kinase Inhibitors: We can measure the phosphorylation status of a known substrate of the target kinase. A potent inhibitor should decrease the level of the phosphorylated substrate without affecting the total amount of that substrate protein.

-

For PARP Inhibitors: We can measure markers of DNA damage. PARP inhibition should lead to the accumulation of unrepaired DNA breaks, which can be visualized by detecting the phosphorylated form of histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.[11]

Experimental Protocol: Western Blot for Target Engagement

-

Cell Treatment & Lysis: Treat the target cancer cell line with the test compound at various concentrations (e.g., 0.5x, 1x, 5x the IC50 value) for a defined period. Harvest the cells and prepare a total protein lysate using a suitable lysis buffer (e.g., RIPA buffer).[17][18]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[18][19]

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15][16]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15][19]

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., anti-phospho-substrate, anti-γH2AX, or anti-total-substrate).[16] Following washes, incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.[16]

-

Detection: Add a chemiluminescent HRP substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities. A successful on-target inhibitor will show a dose-dependent change in the marker of interest (e.g., decreased phosphorylation or increased γH2AX) relative to a loading control (e.g., GAPDH or β-actin).

Chapter 5: Tier 4 - In Vivo and Preclinical Evaluation

The final stage of preclinical screening is to determine if a compound with proven in vitro and cellular efficacy can shrink tumors in a living organism.

In Vivo Efficacy: Human Tumor Xenograft Models

The most common in vivo models involve implanting human tumor cells into immunodeficient mice (e.g., athymic nude mice).[20][21] This allows the tumor to grow in a physiological environment.

-

Model: Human cancer cells (the same line in which the compound showed high potency) are injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, the mice are randomized into groups and treated with the test compound (administered orally or via injection) or a vehicle control.

-

Endpoint: Tumor volume is measured regularly over time. The primary endpoint is a significant reduction in tumor growth rate or tumor regression in the treated group compared to the control group.[20]

Pharmacokinetic (PK) Studies

Understanding a drug's behavior in the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is critical.[22] PK studies are performed in animals to determine key parameters like bioavailability, half-life, and plasma concentration over time. This data is essential for establishing a safe and effective dosing regimen for potential human trials.[22][23][24]

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach for the biological screening of novel this compound derivatives. By progressing logically from broad phenotypic assays to specific biochemical and cellular mechanism-of-action studies, and finally to in vivo validation, this cascade provides a robust framework for identifying compounds with genuine therapeutic potential. Each step is designed as a self-validating system with appropriate controls, ensuring data integrity and building a comprehensive profile for each promising candidate. The insights gained from this screening process will be invaluable for guiding future lead optimization, structure-activity relationship (SAR) studies, and the ultimate development of a new class of targeted therapeutics.

References

-

Kinase Screening Assay Services - Reaction Biology. [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. [Link]

-

In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]

-

MTT assay - Wikipedia. [Link]

-

In vivo screening models of anticancer drugs - CORE. [Link]

-

Small-Molecule Inhibitor Screen for DNA Repair Proteins - PubMed. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar. [Link]

-

Screening assays for tyrosine kinase inhibitors: A review - PubMed. [Link]

-

Western Blot Protocol - Creative Bioarray. [Link]

-

Western Blotting(WB) Protocol - Cusabio. [Link]

-

Small-Molecule Inhibitor Screen for DNA Repair Proteins | Springer Nature Experiments. [Link]

-

CRISPR screens guide the way for PARP and ATR inhibitor biomarker discovery. [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. [Link]

-

Kinase assays | BMG LABTECH. [Link]

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. [Link]

-

3-aminobenzamide - BPS Bioscience. [Link]

-

Methods and Protocols for Western Blot - MolecularCloud. [Link]

-

3-Aminobenzamide – Knowledge and References - Taylor & Francis. [Link]

-

An efficient chemical screening method for structure-based inhibitors to nucleic acid enzymes targeting the DNA repair-replication interface and SARS CoV-2 - PubMed Central. [Link]

-

Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors - PubMed. [Link]

-

Biological Activity of Naturally Derived Naphthyridines - MDPI. [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH. [Link]

-

Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - NIH. [Link]

-

A platform to screen relevant DNA damage repair inhibitors a The... - ResearchGate. [Link]

-

Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed. [Link]

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. [Link]

-

The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. [Link]

-

Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. [Link]

-

Facile Synthesis of 1-Hydroxy-5-methoxy-Benzo[f][5][15]naphthyridines. [Link]

-

Advantages of Small Molecule Inhibitors - YouTube. [Link]

-

Facile Synthesis of 1-Hydroxy-5-methoxy-Benzo[f][5][15]naphthyridines - Taylor & Francis. [Link]

-

THE NAPHTHYRIDINES. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. [Link]

-

Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC - NIH. [Link]

-

2,7-Naphthyridine derivatives studied in this work. - ResearchGate. [Link]

Sources

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]

- 8. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. Western Blot Protocol | Proteintech Group [ptglab.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. cusabio.com [cusabio.com]

- 19. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]

- 20. ijpbs.com [ijpbs.com]

- 21. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

- 23. Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the 3-Methoxy Group in 2,7-Naphthyridine Analogs: A Technical Guide to Structure-Activity Relationships for Kinase Inhibition

For Immediate Release

Shanghai, China – January 20, 2026 – In the competitive landscape of drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The 2,7-naphthyridine scaffold has emerged as a privileged structure, demonstrating significant potential in this arena. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the critical structure-activity relationships (SAR) of 3-Methoxy-2,7-naphthyridine analogs, a class of compounds showing promise as kinase inhibitors. We will explore the nuanced role of the 3-methoxy group and the impact of various substitutions on the core, providing a comprehensive overview for the rational design of next-generation therapeutics.

The 2,7-Naphthyridine Core: A Versatile Scaffold for Kinase Inhibition

The 2,7-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, offers a rigid and planar framework amenable to diverse chemical modifications. This structural rigidity is advantageous for presenting substituents in defined vectors to interact with the ATP-binding site of kinases.[1][2] The nitrogen atoms can act as hydrogen bond acceptors, a key interaction within the hinge region of many kinases. The versatility of this scaffold has led to the development of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and analgesic effects.[2]

The Strategic Importance of the 3-Methoxy Group

The introduction of a methoxy group at the C-3 position of the 2,7-naphthyridine core is not a trivial substitution. This small functional group can profoundly influence a molecule's biological activity and physicochemical properties in several ways:

-

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target kinase's active site. This can lead to a significant increase in binding affinity and potency.[3]

-

Modulation of Electronic Properties: The electron-donating nature of the methoxy group can alter the electron density of the naphthyridine ring system, influencing its interaction with the target protein.

-

Improved Metabolic Stability: In some cases, the methoxy group can block sites of metabolism, leading to improved pharmacokinetic profiles.[4]

-

Conformational Control: The steric bulk of the methoxy group, although small, can influence the preferred conformation of adjacent substituents, potentially locking the molecule into a more bioactive conformation.

A recent comprehensive review highlighted that the methoxy group is a prevalent feature in many approved drugs, underscoring its importance in medicinal chemistry for optimizing ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.

Structure-Activity Relationship (SAR) of this compound Analogs

Substitutions at the C1 and C8 Positions

These positions are often solvent-exposed in the ATP-binding cleft of kinases. Modifications here are crucial for modulating potency, selectivity, and pharmacokinetic properties.

-

Large Aromatic and Heterocyclic Groups: As seen in related 2,7-naphthyridine inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), these positions can accommodate a variety of 5-10 membered heteroaryl or 4-10 membered heterocycloalkyl groups.[5] These substituents can engage in additional hydrophobic and hydrogen bonding interactions within the active site.

-

Amine and Amide Linkages: Introducing amine or amide functionalities at these positions can provide additional hydrogen bond donors and acceptors, further anchoring the inhibitor to the kinase.

Substitutions at the C4, C5, and C6 Positions

Modifications at these positions can influence the overall shape and electronic distribution of the molecule, impacting both potency and selectivity.

-

Small Alkyl Groups: Methyl substitutions at the C-6 or C-7 positions of naphthyridine derivatives have been shown to be more active than substitutions at the C-5 position in certain cancer cell lines.[6]

-

Halogenation: The introduction of halogens, such as fluorine or chlorine, can modulate the electronic properties of the ring and potentially form halogen bonds with the target protein, a strategy often employed in kinase inhibitor design.

A logical workflow for exploring the SAR of this compound analogs would involve the systematic synthesis and evaluation of a library of compounds with diverse substituents at these key positions.

Caption: A generalized workflow for the synthesis and SAR evaluation of this compound analogs.

Key Biological Targets and Therapeutic Potential

Naphthyridine derivatives have shown inhibitory activity against a range of kinases implicated in cancer and other diseases.[2] Notably, the 2,7-naphthyridine scaffold has been explored for the inhibition of:

-

MASTL (Greatwall Kinase): This kinase plays a crucial role in mitotic progression and is a potential target in oncology. A recent patent application describes novel 2,7-naphthyridine compounds as MASTL inhibitors for cancer treatment.[5][7]

-

Topoisomerase II: Some naphthyridine derivatives have been found to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells.[6]

The therapeutic potential of this compound analogs likely extends to other kinases involved in oncogenic signaling pathways. Further screening against a broad panel of kinases is warranted to identify novel targets and potential therapeutic applications.

Experimental Protocols

General Synthesis of Substituted 2,7-Naphthyridines

The synthesis of the 2,7-naphthyridine core can be achieved through various methods, often involving the cyclocondensation or intramolecular cyclization of pyridine derivatives.[2] A general approach to introduce diversity at key positions is outlined below.

Workflow for Analog Synthesis:

Caption: A representative synthetic workflow for generating diverse this compound analogs.

In Vitro Kinase Inhibition Assay

A crucial step in determining the SAR is to quantify the inhibitory activity of the synthesized analogs against the target kinase. A common method is the in vitro kinase assay.

Step-by-Step Protocol:

-

Compound Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

-

Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

-

Kinase Reaction Setup:

-

In a 96-well or 384-well plate, add the following to each well:

-

Kinase enzyme in appropriate assay buffer.

-

Test compound at various concentrations (and a DMSO control).

-

Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiate the reaction by adding a mixture of the kinase substrate and ATP.

-

-

Reaction Incubation:

-

Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure kinase activity. This can be done using various methods, such as:

-

Radiometric assays: Measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.

-

Luminescence-based assays: Quantifying the amount of ATP remaining after the kinase reaction.

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

-

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

Future Outlook

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. Future research should focus on the synthesis and systematic evaluation of a diverse library of analogs to build a comprehensive SAR model. This will enable the rational design of compounds with enhanced potency, improved selectivity, and favorable drug-like properties. The exploration of this chemical space is a promising avenue for the discovery of next-generation therapeutics for cancer and other diseases driven by aberrant kinase activity.

References

- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 2023.

- Biological Activity of Naturally Derived Naphthyridines. Molecules, 2021.

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 2013. [Link]

- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer.

- The Therapeutic Promise of Substituted Naphthyridine Scaffolds: An In-depth Technical Guide. BenchChem, 2025.

- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 2024.

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 2023. [Link]

-

Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 2024. [Link]

- Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Deriv

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed Central, 2023. [Link]

- Synthesis and Biological Activity of 2,7-Naphthyridine Deriv

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed, 2013. [Link]

- Synthesis and biological evaluation of substituted naphthoquinone derivatives as potent antimycobacterial agents.

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 2022. [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korea Science, 2013. [Link]

-

Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 2025. [Link]

-

Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. Molecules, 2023. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

A Senior Application Scientist's Guide to In Silico Modeling of 3-Methoxy-2,7-naphthyridine Interactions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including antimicrobial and antitumor effects.[1] This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 3-Methoxy-2,7-naphthyridine, a representative derivative, to elucidate its interactions with protein targets. This document is structured to provide not just a sequence of steps, but the scientific rationale behind key decisions in the computational workflow. We will navigate from initial system preparation through molecular docking, molecular dynamics (MD) simulations, and post-simulation binding free energy calculations. The protocols detailed herein are designed to be self-validating, incorporating critical checkpoints and analysis steps to ensure the scientific integrity of the generated models. This guide is intended to empower researchers to leverage computational tools to accelerate the discovery and optimization of novel therapeutics based on the 2,7-naphthyridine core.

Introduction: The Scientific Imperative for Modeling this compound

The 2,7-naphthyridine core is a significant pharmacophore found in a variety of biologically active compounds.[1][2] Derivatives have shown promise as selective antimicrobial agents, particularly against Gram-positive cocci like Staphylococcus aureus, and as potential inhibitors of enzymes crucial for bacterial survival, such as DNA gyrase and topoisomerase IV.[3][4][5] The methoxy substitution at the 3-position can significantly alter the electronic and steric properties of the scaffold, potentially modulating binding affinity and selectivity for specific biological targets.

In silico modeling provides an indispensable toolkit in modern drug discovery, allowing for the rapid, cost-effective evaluation of molecular interactions that would be resource-intensive to study experimentally.[6][7] By simulating the binding of this compound to a putative protein target, we can predict binding poses, estimate binding affinity, and identify key intermolecular interactions, thereby guiding rational drug design and lead optimization.[7][8]

This guide will utilize a hypothetical scenario where this compound is investigated as a potential inhibitor of S. aureus DNA gyrase, a validated target for antimicrobial drug development.[3]

The Computational Workflow: A Validated Strategy

A robust computational analysis follows a multi-stage process, where each step builds upon the last to refine the model and increase confidence in the predictive results. The workflow transitions from rapid, less computationally expensive methods (molecular docking) to more rigorous, detailed simulations (molecular dynamics).

Figure 1: Overall in silico modeling workflow.

Part I: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is paramount in computational modeling. The accuracy of any simulation is fundamentally limited by the quality of the initial structures of the ligand and its protein target.

Ligand Preparation Protocol

The goal is to generate a chemically correct, low-energy 3D conformation of this compound.

Step-by-Step Protocol:

-

Obtain 2D Structure: Draw this compound in a chemical drawing tool (e.g., MarvinSketch, ChemDraw) and save it in a common format like SMILES or SDF.

-

Generate 3D Coordinates: Use a program like Open Babel or RDKit to convert the 2D structure into a 3D conformation.[9] This initial 3D structure is often not energetically favorable.

-

Add Hydrogens & Assign Protonation State: At physiological pH (typically modeled at 7.4), ensure all atoms have the correct number of hydrogens and that ionizable groups are in their correct protonation state. This is a critical step as it defines the molecule's hydrogen bonding capabilities.[9][10]

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step relieves steric strain and finds a low-energy conformation of the ligand.[11]

-

Assign Partial Charges: Calculate and assign partial charges to each atom (e.g., Gasteiger charges). Charges are fundamental to calculating electrostatic interactions, a major component of binding.[10][12]

-

Save in PDBQT Format: For use with docking software like AutoDock Vina, the final prepared ligand structure, which now includes charge and atom type information, must be saved in the PDBQT file format.[12]

Target Protein Preparation Protocol (S. aureus DNA Gyrase)

This protocol focuses on cleaning and preparing an experimentally determined protein structure for simulation. We will use the PDB entry 6Z1A as our example, which is a crystal structure of S. aureus gyrase.[5]

Step-by-Step Protocol:

-

Download Structure: Obtain the protein structure file from the Protein Data Bank (PDB).

-

Isolate Protein Chains: The PDB file may contain multiple protein chains, ligands, ions, and water molecules. For this study, we will isolate the protein chains relevant to the binding site. It is crucial to remove any co-crystallized ligands to make the binding site available for our docking simulation.[11][13][14]

-

Repair and Validate Structure: Experimental structures often have missing atoms, especially in flexible side chains or loops. Use tools like PDBFixer or the "Dock Prep" tool in UCSF Chimera to rebuild missing atoms and check for other structural issues.[12][13][14]

-

Add Hydrogens and Assign Charges: Similar to the ligand, add hydrogen atoms consistent with a pH of 7.4 and assign atomic partial charges using a protein-specific force field (e.g., AMBER or CHARMM). This step is automated by tools like AutoDock Tools or Chimera.[11][15]

-

Save in PDBQT Format: The prepared receptor is saved in the PDBQT format, which is required by AutoDock Vina.[15]

Part II: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It employs search algorithms to explore possible conformations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose.[16]

Causality Behind Choices: We use AutoDock Vina for this stage due to its balance of speed and accuracy, making it an excellent tool for initial screening and pose prediction.[17][18] Its scoring function is designed to approximate the binding free energy (in kcal/mol).[17]

Molecular Docking Protocol with AutoDock Vina

Step-by-Step Protocol:

-

Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site. A "grid box" is defined around the putative active site of the protein. The size and center of this box are critical parameters.

-

Expert Insight: The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not so large that it wastes computational time searching irrelevant space. A common practice is to center the box on the location of a known co-crystallized ligand or on residues known from mutagenesis studies to be critical for binding.[13]

-

-

Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

-

Run Vina: Execute the Vina program from the command line, providing the configuration file as input. vina --config conf.txt --log results.log

-

Analyze Results: Vina will output a PDBQT file containing several predicted binding poses (typically 9), ranked by their binding affinity scores. The pose with the lowest score is considered the most favorable.[19] It is essential to visually inspect the top-ranked poses. A scientifically sound pose will exhibit sensible intermolecular interactions, such as:

-

Hydrogen Bonds: Between donor/acceptor pairs on the ligand and protein.

-

Hydrophobic Interactions: Nonpolar parts of the ligand buried in hydrophobic pockets of the receptor.

-

Pi-stacking: Aromatic rings on the ligand interacting with aromatic residues (e.g., Phe, Tyr, Trp) on the protein.

-

Part III: Molecular Dynamics (MD) - Assessing Complex Stability

While docking provides a static snapshot of a potential binding mode, it does not account for the dynamic nature of biological systems. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing us to assess the stability of the predicted protein-ligand complex in a more realistic, solvated environment.[20]

Causality Behind Choices: We use GROMACS , a highly efficient and widely used MD engine.[21] The CHARMM36 force field is selected as it is well-parameterized for both proteins and a wide range of small molecules, providing a robust framework for simulating the complex.[22][23]

MD Simulation Protocol with GROMACS

This protocol outlines the simulation of the top-ranked docking pose of the this compound-S. aureus DNA gyrase complex.

Step-by-Step Protocol:

-

Generate Ligand Topology: The most challenging part of preparing a protein-ligand simulation is generating accurate force field parameters for the ligand that are compatible with the protein force field.[24] Servers like CGenFF or SwissParam can generate CHARMM-compatible topology files (.itp and .prm) for this compound.[20][23]

-

Prepare Complex Topology: Merge the protein and ligand coordinate files. Modify the GROMACS topology file (topol.top) to include the ligand's topology file (.itp) and define the complete system.[20][25]

-

Solvation: Place the protein-ligand complex in a simulation box (e.g., a cubic or dodecahedron box) and fill it with water molecules (e.g., TIP3P water model). This explicitly models the aqueous cellular environment.

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).[20][25]

-

Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes or inappropriate geometries introduced during the setup.

-

Equilibration: Gradually bring the system to the desired temperature and pressure. This is a critical self-validation step and is typically performed in two phases:

-

NVT (Canonical Ensemble): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Check that the temperature stabilizes around the target value.

-

NPT (Isothermal-Isobaric Ensemble): Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. Check that the pressure and density of the system stabilize.

-

-

Production MD: Once the system is equilibrated, run the production simulation for a desired length of time (e.g., 100 nanoseconds). During this run, the trajectory (atomic coordinates over time) is saved for analysis.

MD Trajectory Analysis

Analysis of the MD trajectory provides insights into the stability and dynamics of the complex.

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both suggests the complex is not undergoing major conformational changes and the ligand remains stably bound.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This identifies regions of the protein that are flexible or rigid. High fluctuations in the binding site could indicate instability.

-

Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation. Persistent hydrogen bonds are strong indicators of a stable interaction.

Figure 2: Logic diagram of the MD Simulation protocol.

Part IV: Binding Free Energy Estimation

While docking scores provide a rapid ranking, end-point methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can offer a more accurate estimation of binding free energy by analyzing snapshots from the MD simulation.[26][27][28]

Causality Behind Choices: MM/GBSA represents a good compromise between the accuracy of more rigorous alchemical free energy methods and the speed of docking scores.[26][27] It calculates the binding free energy by combining molecular mechanics energy terms and solvation free energies.[26][27]

MM/GBSA Calculation Protocol

Step-by-Step Protocol:

-

Extract Frames: Select a set of snapshots (frames) from the stable portion of the production MD trajectory.

-

Run MM/GBSA Calculation: Use a script (e.g., gmx_MMPBSA) to calculate the different energy components for the complex, the receptor, and the ligand for each frame.

-

Calculate ΔG_binding: The binding free energy is calculated as: ΔG_binding = G_complex - (G_receptor + G_ligand)

-

Analyze Components: The total binding energy can be decomposed into contributions from van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. This decomposition helps identify the key driving forces for binding.[26][27]

Data Presentation and Interpretation

All quantitative data should be summarized for clarity and comparison.

Table 1: Molecular Docking and MM/GBSA Results

| Metric | Value | Unit | Interpretation |

|---|---|---|---|

| Molecular Docking | |||

| AutoDock Vina Score | -8.5 | kcal/mol | Strong predicted binding affinity. |

| Key H-Bond Residues | Asp83, Gly87 | - | Indicates specific polar contacts. |

| MM/GBSA Calculation | |||

| ΔG_binding | -45.7 ± 4.2 | kcal/mol | Favorable binding free energy. |

| ΔE_vdw | -55.1 | kcal/mol | Van der Waals forces are a major driver. |

| ΔE_elec | -20.3 | kcal/mol | Electrostatic interactions contribute favorably. |

| ΔG_polar_solv | +35.8 | kcal/mol | Desolvation penalty upon binding. |

| ΔG_nonpolar_solv | -6.1 | kcal/mol | Favorable hydrophobic interactions. |

Interpretation: The hypothetical data above suggests a strong binding affinity predicted by both docking and MM/GBSA. The energy decomposition from MM/GBSA indicates that the binding is primarily driven by favorable van der Waals and electrostatic interactions, which overcomes the energetic penalty of removing the molecules from the water solvent.

Conclusion

This guide has detailed a rigorous, multi-step in silico workflow for modeling the interactions of this compound with a target protein. By integrating molecular docking, extensive molecular dynamics simulations, and end-point free energy calculations, researchers can build a comprehensive and dynamic model of molecular recognition. This approach not only predicts binding affinity but also provides critical insights into the stability of the complex and the specific interactions that drive binding. The methodologies and validation principles described herein provide a robust framework for guiding the rational design and optimization of novel 2,7-naphthyridine derivatives as potential therapeutic agents.

References

-

Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Available at: [Link]

-

Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling. Available at: [Link]

-

Gohlke, H., & Case, D. A. (2004). Converging free energy estimates: MM-PB(GB)SA studies on the protein–protein complex Ras–Raf. Journal of computational chemistry, 25(2), 238-250. Available at: [Link]

-

Jorgensen, W. L., et al. (1996). Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society. Available at: [Link]

-

Langer, T., & Hoffmann, R. D. (2006). Pharmacophore modelling: applications in drug discovery. Expert opinion on drug discovery. Available at: [Link]

-

Lemkul, J. A. GROMACS Tutorials. Protein-Ligand Complex. Available at: [Link]

-

MacKerell Jr, A. D., et al. (1998). All-atom empirical potential for molecular modeling and dynamics studies of proteins. The journal of physical chemistry B. Available at: [Link]

-

Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry. Available at: [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry. Available at: [Link]

-

Van Der Spoel, D., et al. (2005). GROMACS: fast, flexible, and free. Journal of computational chemistry. Available at: [Link]

-

Zoete, V., et al. (2011). SwissParam: a fast force field generation tool for small organic molecules. Journal of computational chemistry. Available at: [Link]

-

Zoss, G., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. kaggle.com [kaggle.com]

- 13. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 14. scotchem.ac.uk [scotchem.ac.uk]

- 15. youtube.com [youtube.com]

- 16. infochim.u-strasbg.fr [infochim.u-strasbg.fr]

- 17. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 18. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 19. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 20. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 21. GROMACS Tutorials [mdtutorials.com]

- 22. Force fields in GROMACS - GROMACS 2026.0 documentation [manual.gromacs.org]

- 23. SwissParam [swissparam.ch]

- 24. Protein-Ligand Complex [mdtutorials.com]

- 25. m.youtube.com [m.youtube.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. peng-lab.org [peng-lab.org]

- 28. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2,7-naphthyridine

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract